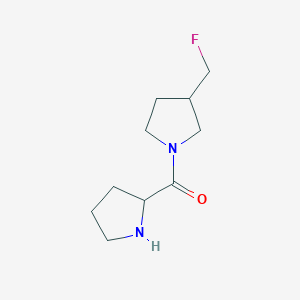

3-(Fluoromethyl)-1-prolylpyrrolidine

Overview

Description

Fluorinated compounds, like “3-(Fluoromethyl)-1-prolylpyrrolidine”, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials due to their unique properties . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its physical and chemical properties. For fluorinated compounds, the presence of fluorine atoms can significantly influence the molecular structure and subsequently the reactivity of the compound .Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. For instance, the Grignard reaction involves the reaction of an organomagnesium species with a substrate, which can be a fluorinated compound . Also, the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide, can be used for the synthesis of fluorinated compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For fluorinated compounds, the presence of fluorine atoms can significantly influence these properties .Scientific Research Applications

Molecular Recognition and Protein Degradation:

- The hydroxylation and fluorination of proline, as seen in compounds related to 3-(Fluoromethyl)-1-prolylpyrrolidine, affect the pyrrolidine ring pucker and the amide bond ratio. This alteration significantly influences the molecular recognition by biological systems, particularly in the context of targeted protein degradation. Fluoro-hydroxyprolines, which are similar in structure to this compound, have been found to bind to the von Hippel–Lindau (VHL) E3 ligase. This binding is crucial for the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation, a promising approach in drug discovery and chemical biology (Testa et al., 2018).

Necrotic Neuron Detection:

- Fluoro-jade, a derivative related to this compound, has been utilized for detecting necrotic neurons in neuropathic lesions. This application is significant in toxicological studies and for understanding neurodegenerative diseases. It offers a sensitive and selective method for identifying necrotic neurons in various parts of the nervous system (Krinke et al., 2001).

Radioligand Development for Neuroimaging:

- In the field of neuroimaging, compounds structurally related to this compound have been developed as high-affinity radioligands. These ligands are used in positron emission tomography (PET) to image metabotropic glutamate subtype-5 receptors (mGluR5) in the brain. This research contributes to the understanding of neurological disorders and the development of novel neurological therapeutics (Siméon et al., 2007).

Antitumor Activity in Experimental Models:

- Research into nortopsentin analogues, which share structural similarities with this compound, has shown promising antitumor activities in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis. Such findings are significant for developing new treatments for rare and fatal cancers (Carbone et al., 2013).

Chemical Synthesis and Catalytic Fluoromethylation:

- In the realm of synthetic organic chemistry, there has been significant development in methods for trifluoromethylation and difluoromethylation, where structures similar to this compound are used. These methods are critical for introducing fluoromethyl groups in pharmaceuticals and agrochemicals, enhancing their pharmacological properties (Koike & Akita, 2016).

Pharmacogenetics in Predicting Drug Toxicity:

- Research has also explored the pharmacogenetic markers in predicting toxicity to fluoropyrimidine therapy, which is closely related to compounds like this compound. Identifying such genetic markers is crucial for personalized medicine, ensuring safer and more effective use of chemotherapeutic agents (Loganayagam et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

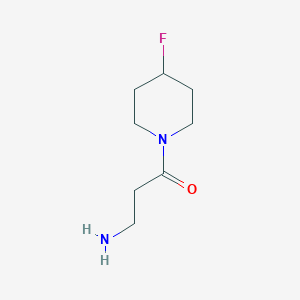

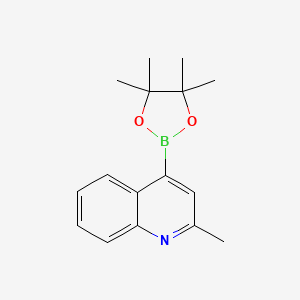

[3-(fluoromethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAOBNBPBBQNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)

![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)